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molecular formula C9H8ClIN2 B8403785 7-Chloro-4-iodo-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridine

7-Chloro-4-iodo-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8403785
M. Wt: 306.53 g/mol
InChI Key: PFYLDBLLQJIOHF-UHFFFAOYSA-N
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Patent
US07589206B2

Procedure details

To a solution of 7-chloro-4-iodo-3-methyl-1H-pyrrolo[2,3-c]pyridine (2 g) in dry tetrahydrofuran (100 ml) at 0° C. under argon was added portionwise sodium hydride (60% dispersed in mineral oil 603 mg). After addition the ice-bath was removed and the solution stirred at room temperature for 30 minutes. The solution was re-cooled to 0° C. and a solution of methyl iodide (3.41 ml) in dry tetrahydrofuran (40 ml) was added dropwise. The solution was allowed to warm to room temperature and stirred overnight. The solution was evaporated and the residue partitioned between ethyl acetate (200 ml) and water (100 ml). Washed with water (2×100 ml, pH7) then dried (MgSO4), filtered and evaporated to an orange/yellow solid. The solid was stirred in hexane for 2 h then filtered off and dried to give the title compound (1.19 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
603 mg
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
603 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([I:12])=[C:6]2[C:10]([CH3:11])=[CH:9][NH:8][C:7]=12.[H-].[Na+].O1CCC[CH2:16]1>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([I:12])=[C:6]2[C:10]([CH3:11])=[CH:9][N:8]([CH3:16])[C:7]=12 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1N=CC(=C2C1NC=C2C)I
Name
Quantity
603 mg
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
603 mg
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
The solution was re-cooled to 0° C.
ADDITION
Type
ADDITION
Details
a solution of methyl iodide (3.41 ml) in dry tetrahydrofuran (40 ml) was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (200 ml) and water (100 ml)
WASH
Type
WASH
Details
Washed with water (2×100 ml, pH7)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an orange/yellow solid
STIRRING
Type
STIRRING
Details
The solid was stirred in hexane for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
then filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1N=CC(=C2C1N(C=C2C)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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